Pro‑Inflammatory Cytokine Suppression: α‑Humulene Dual TNF‑α/IL‑1β Reduction vs. β‑Caryophyllene Single‑Target Activity in Carrageenan‑Injected Rats
In a direct comparative in vivo study employing carrageenan‑injected Wistar rats, oral systemic treatment with α‑humulene (50 mg·kg⁻¹) significantly reduced both TNF‑α and IL‑1β generation, whereas (−)‑trans‑caryophyllene at the same dose diminished only TNF‑α release, leaving IL‑1β levels statistically unchanged from vehicle control [1]. Both compounds inhibited PGE₂ production, iNOS, and COX‑2 expression, and each matched the efficacy of the corticosteroid positive control dexamethasone, but the broader cytokine blockade was exclusive to α‑humulene [1].
| Evidence Dimension | In vivo pro‑inflammatory cytokine suppression (TNF‑α and IL‑1β) in carrageenan‑induced rat paw oedema |
|---|---|
| Target Compound Data | α‑Humulene 50 mg·kg⁻¹ p.o.: significant reduction of both TNF‑α and IL‑1β (p<0.05 vs. vehicle) |
| Comparator Or Baseline | (−)‑trans‑Caryophyllene 50 mg·kg⁻¹ p.o.: significant reduction of TNF‑α only; IL‑1β not significantly altered |
| Quantified Difference | α‑Humulene uniquely suppressed IL‑1β in addition to TNF‑α; (−)‑trans‑caryophyllene lacked IL‑1β‑lowering effect |
| Conditions | Male Wistar rats; carrageenan (300 µg·paw⁻¹) intraplantar injection; oral gavage 1 h prior; n ≥ 6 per group |
Why This Matters
Procurement of α‑humulene rather than β‑caryophyllene is mandatory for experimental designs requiring dual TNF‑α/IL‑1β inhibition, as the latter compound cannot replicate this pharmacodynamic breadth at equivalent dosing.
- [1] Fernandes, E.S., et al. (2007). Anti-inflammatory effects of compounds alpha-humulene and (−)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea. European Journal of Pharmacology, 569(3), 228–236. View Source
